1,3-Adamantanediacetamide

Supramolecular chemistry Crystal engineering Hydrogen-bonded frameworks

Sourcing a reliable C₂-symmetric diamide building block with defined hydrogen-bonding topology often leads to batch inconsistency. 1,3-Adamantanediacetamide addresses this with ≥98% HPLC purity and documented kg-scale production. • Four H-bond acceptor sites and four rotatable bonds enable higher-dimensionality MOF architectures versus the N,N'-diacetyl analog (2 acceptors only). • Serves as a single-precursor intermediate to both 1,3-adamantanediacetic acid (via hydrolysis) and 1,3-diaminoadamantane (via reduction), reducing supply chain complexity. • Validated antibacterial activity: MIC 16 µg/mL (S. aureus), 32 µg/mL (E. coli) for SAR reference. Melting point 181.5-183 °C; shipped ambient.

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
CAS No. 56432-73-6
Cat. No. B1595986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Adamantanediacetamide
CAS56432-73-6
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)CC(=O)N)CC(=O)N
InChIInChI=1S/C14H22N2O2/c15-11(17)6-13-2-9-1-10(4-13)5-14(3-9,8-13)7-12(16)18/h9-10H,1-8H2,(H2,15,17)(H2,16,18)
InChIKeyBQXJYESUHDZQOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Adamantanediacetamide Technical Baseline & Identity


1,3-Adamantanediacetamide (CAS 56432-73-6), systematically named 2-[3-(2-amino-2-oxoethyl)-1-adamantyl]acetamide, is a C₂-symmetric diamide derivative of adamantane bearing two primary acetamide (–CH₂–CONH₂) groups at the 1- and 3-positions of the rigid cage scaffold . With a molecular formula of C₁₄H₂₂N₂O₂ and exact mass of 250.16813 g/mol, this compound serves as a versatile intermediate and ligand in organic synthesis, metal-ion coordination, and materials science [1]. Its dual primary amide functionality distinguishes it from closely related adamantane derivatives that carry carboxylic acid, secondary acetamide, or amino substituents, creating a distinct hydrogen-bonding and reactivity profile that directly impacts its suitability for specific research and industrial applications .

1,3-Adamantanediacetamide Analog Substitution Failure


Although adamantane-based building blocks share the same rigid cage core, the nature, position, and hydrogen-bonding capacity of peripheral functional groups produce pronounced differences in physicochemical properties and application suitability [1]. 1,3-Adamantanediacetamide carries two primary amide groups linked through methylene spacers, endowing it with four hydrogen-bond acceptor sites and two hydrogen-bond donor sites, as well as four rotatable bonds . In contrast, its direct structural analog N,N'-(adamantane-1,3-diyl)diacetamide (CAS 59940-35-1) possesses only two hydrogen-bond acceptors and two rotatable bonds because the amide nitrogen atoms are directly attached to the adamantane cage without methylene spacers . Similarly, 1,3-adamantanediacetic acid (CAS 17768-28-4) provides two carboxylic acid groups that engage in markedly different proton-transfer and coordination chemistry . These structural distinctions translate into divergent melting points, solubility profiles, and coordination geometries with metal ions, making generic interchange among in-class compounds chemically inappropriate for applications where precise hydrogen-bond topology or conformational flexibility is required [2].

1,3-Adamantanediacetamide Comparative Evidence vs Analogs


Hydrogen-Bond Acceptor Count vs N,N'-Diacetamide Analog

1,3-Adamantanediacetamide possesses four hydrogen-bond acceptor (HBA) sites—two carbonyl oxygens and two amide nitrogen lone pairs—versus only two HBA sites in N,N'-(adamantane-1,3-diyl)diacetamide (CAS 59940-35-1), where the nitrogen atoms are acetylated and consequently unavailable as hydrogen-bond acceptors . This 2-fold difference in HBA count directly governs the topology and dimensionality of hydrogen-bonded assemblies and coordination networks accessible with each ligand .

Supramolecular chemistry Crystal engineering Hydrogen-bonded frameworks

Rotatable Bond Count and Flexibility vs Diacetamide Analog

1,3-Adamantanediacetamide features four rotatable bonds (two per –CH₂–CONH₂ arm), whereas N,N'-(adamantane-1,3-diyl)diacetamide (CAS 59940-35-1) contains only two rotatable bonds because its acetamide groups are directly N-attached to the adamantane cage without intervening methylene spacers . This 2-fold difference in rotatable bond count translates to greater conformational freedom for the target compound, allowing its amide arms to adopt a wider range of spatial orientations for optimal host-guest or metal-ion binding geometries .

Molecular recognition Host-guest chemistry Ligand design

Melting Point vs Mono-Acetamide and Diacid Analogs

The melting point of 1,3-adamantanediacetamide is reported as 181.5–183 °C , which is approximately 33 °C higher than that of the mono-acetamide analog 1-acetamidoadamantane (CAS 880-52-4; mp 148–150 °C) and approximately 54 °C lower than that of the diacid analog 1,3-adamantanediacetic acid (CAS 17768-28-4; mp 235–238 °C) . This intermediate thermal stability reflects the balance between the strong hydrogen-bonding capacity of primary amide groups and the absence of the more extensive carboxylic acid dimerization network present in the diacid [1].

Thermal analysis Material processing Polymer chemistry

Antibacterial MIC vs Class-Level Benchmarking

In broth dilution assays, 1,3-adamantanediacetamide exhibited minimum inhibitory concentrations (MIC) of 16 µg/mL against Staphylococcus aureus (Gram-positive) and 32 µg/mL against Escherichia coli (Gram-negative) . While direct head-to-head MIC data against the closest structural analogs (e.g., 1-acetamidoadamantane) are not available in the peer-reviewed literature, the patent literature broadly claims that adamantane-1,3-diacetamides possess antibacterial, antifungal, antialgal, and antiprotozoal activities [1]. These MIC values position the compound as a moderately active scaffold, consistent with the class-level activity pattern of 1,3-disubstituted adamantane amides [2].

Antimicrobial screening Drug discovery Biological activity

Scalability & Purity vs Closest Analog

1,3-Adamantanediacetamide is commercially available at a minimum HPLC purity of 98% with moisture content controlled to ≤0.5%, and production scale reaching kilogram quantities [1]. In contrast, the closest structural analog N,N'-(adamantane-1,3-diyl)diacetamide (CAS 59940-35-1) is typically offered at 95% purity with no published melting point data and less established scale-up documentation . The combination of higher certified purity and documented kg-scale production capability for 1,3-adamantanediacetamide provides procurement advantages for applications requiring well-characterized, reproducible starting materials .

Chemical procurement Scale-up synthesis Quality specifications

Hydrolysis to 1,3-Adamantanediacetic Acid

1,3-Adamantanediacetamide can be directly hydrolyzed under acidic conditions to yield 1,3-adamantanediacetic acid (CAS 17768-28-4) and ammonia, providing a clean two-step route from the diamide to the corresponding diacid . This hydrolytic pathway is not accessible from N,N'-(adamantane-1,3-diyl)diacetamide (CAS 59940-35-1), which lacks the primary amide functionality and instead requires deacetylation to access the free diamine [1]. The ability to serve as a direct precursor to both the diacid and, through further functional group interconversion, the diamine scaffold makes 1,3-adamantanediacetamide a strategically versatile intermediate for divergent synthesis .

Organic synthesis Derivatization Precursor chemistry

1,3-Adamantanediacetamide Application Scenarios


Coordination Polymer & MOF Synthesis with High H-Bond Connectivity

When designing coordination polymers or metal-organic frameworks (MOFs) that rely on hydrogen-bonding interactions for network propagation, 1,3-adamantanediacetamide is the preferred ligand choice over N,N'-(adamantane-1,3-diyl)diacetamide. Its four hydrogen-bond acceptor sites (versus two for the N,N'-diacetyl analog) enable higher-dimensionality supramolecular architectures . The compound's four rotatable bonds also provide the conformational adaptability needed to accommodate diverse metal coordination geometries, as demonstrated in structurally characterized 1D, 2D, and 3D lanthanide coordination polymers built from the structurally analogous 1,3-adamantanediacetic acid ligand [1].

Divergent Synthesis to Diacid and Diamine Derivatives

For medicinal chemistry and materials science programs requiring access to both 1,3-adamantanediacetic acid and 1,3-diaminoadamantane scaffolds, 1,3-adamantanediacetamide serves as a strategic single-precursor intermediate. Acidic hydrolysis cleanly yields the diacid, while reduction can afford the corresponding diamine . This divergent capability eliminates the need to procure and inventory two separate precursors, reducing supply chain complexity. The documented kg-scale production capability (98% HPLC purity) further supports its use in larger-scale synthetic campaigns [1].

Antimicrobial Scaffold Screening and SAR Studies

1,3-Adamantanediacetamide has demonstrated measurable antibacterial activity with MIC values of 16 µg/mL (S. aureus) and 32 µg/mL (E. coli) . These quantitative activity data, combined with the compound's well-defined structural features (four HBA, four rotatable bonds, C₂ symmetry), make it a suitable reference scaffold for SAR studies aimed at optimizing the antimicrobial potency of 1,3-disubstituted adamantane derivatives. The patent literature supports the broader class potential of adamantane-1,3-diacetamides as antibacterial, antifungal, and antiprotozoal agents [1].

High-Temperature Solution-Phase Synthesis

With a melting point of 181.5–183 °C, 1,3-adamantanediacetamide occupies a thermal stability window between 1-acetamidoadamantane (mp 148–150 °C) and 1,3-adamantanediacetic acid (mp 235–238 °C) . This intermediate melting point makes it suitable for high-temperature solution-phase reactions (e.g., amide couplings, nucleophilic substitutions) where the mono-acetamide would already be molten and potentially less stable, while avoiding the solubility limitations often associated with the high-melting diacid in organic solvents [1].

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